2-Nitrobenzoyl chloride

Solvolysis kinetics Acyl chloride reactivity Ortho effect

2-Nitrobenzoyl chloride (o-nitrobenzoyl chloride) is an ortho-nitro substituted aromatic acyl chloride with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It exists as a clear yellow to orange liquid after melting, with a reported melting point of 17–20 °C, a boiling point of 148–149 °C at 9 mmHg, and a density of 1.404 g/mL at 25 °C.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 610-14-0
Cat. No. B3031650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzoyl chloride
CAS610-14-0
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H
InChIKeyBWWHTIHDQBHTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzoyl chloride (CAS 610-14-0): Baseline Properties and Procurement Considerations


2-Nitrobenzoyl chloride (o-nitrobenzoyl chloride) is an ortho-nitro substituted aromatic acyl chloride with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol [1]. It exists as a clear yellow to orange liquid after melting, with a reported melting point of 17–20 °C, a boiling point of 148–149 °C at 9 mmHg, and a density of 1.404 g/mL at 25 °C [2]. The compound is shock-sensitive and moisture-sensitive, hydrolyzing readily to 2-nitrobenzoic acid upon contact with water . Commercially available grades typically range from 95% to ≥97.0% purity and require storage at 0–6 °C under inert atmosphere to maintain stability [3].

Why 2-Nitrobenzoyl Chloride Cannot Be Interchanged with Other Nitrobenzoyl Chloride Isomers


Direct substitution of 2-nitrobenzoyl chloride with its 3-nitro or 4-nitro isomers is not chemically valid due to fundamental differences in electronic structure, steric environment, and thermal stability that dictate distinct reaction outcomes. The ortho-nitro group introduces unique intramolecular nucleophilic assistance and proximity effects that are entirely absent in the meta and para isomers [1]. Furthermore, the compound exhibits pronounced thermal instability above 110 °C and can undergo violent decomposition during attempted distillation, a hazard profile that differs substantially from the more thermally robust para-isomer and imposes specific procurement and handling constraints [2].

Quantitative Differentiation of 2-Nitrobenzoyl Chloride from Comparator Compounds: Evidence for Procurement Decisions


Solvent-Dependent Reactivity Inversion: o-Nitrobenzoyl Chloride vs. p-Nitrobenzoyl Chloride in Solvolysis

A direct head-to-head kinetic study compared the solvolysis rates of o-nitrobenzoyl chloride (2) and p-nitrobenzoyl chloride (4) across 22 solvent mixtures. In standard organic and aqueous-organic solvents without fluoroalcohol content, the ortho-isomer (2) reacted approximately ten times slower than the para-isomer (4) due to steric hindrance [1]. Strikingly, in aqueous fluoroalcohol solvents, this trend inverted dramatically: the ortho-isomer (2) became kinetically more reactive than the para-isomer, with rate ratios k(2)/k(4) ranging from approximately 14 to as high as 2.2 × 10⁴ [1]. This solvent-dependent switch is attributed to intramolecular nucleophilic assistance from the ortho-nitro group, a mechanistic pathway unavailable to the para-isomer.

Solvolysis kinetics Acyl chloride reactivity Ortho effect Nucleophilic assistance

Thermal Stability and Process Safety: Comparative Hazard Profile of 2-Nitrobenzoyl Chloride

2-Nitrobenzoyl chloride exhibits pronounced thermal instability that differentiates it from the more thermally robust 4-nitrobenzoyl chloride. The ortho-isomer decomposes violently when heated above 110 °C and has been documented to explode during attempted vacuum distillation on multiple industrial occasions [1]. A dedicated thermal behavior study revealed that the decomposition pathway is strongly condition-dependent, with the heating rate playing a preponderant role in determining the course of decomposition, which complicates interpretation of standard DSC and adiabatic calorimetry safety assessments [2]. In contrast, 4-nitrobenzoyl chloride (m.p. 71–74 °C, b.p. 202–205 °C/105 mmHg) is routinely purified by distillation without reported explosive decomposition [3].

Thermal decomposition Process safety Calorimetry Exothermic hazard

Physicochemical Property Differentiation: Melting Point and Physical State at Ambient Temperature

The nitrobenzoyl chloride isomers exhibit markedly different physical states at standard ambient temperatures (20–25 °C), a factor that directly impacts weighing accuracy, dissolution kinetics, and automated handling. 2-Nitrobenzoyl chloride has a melting point of 17–20 °C, existing as a liquid just above room temperature or as a low-melting solid depending on storage conditions [1]. In contrast, 4-nitrobenzoyl chloride is a crystalline solid with a melting point of 71–74 °C, while 3-nitrobenzoyl chloride is a low-melting solid (30–35 °C) that is reported to be unstable at room temperature and requires refrigeration [2]. The ortho-isomer thus offers a unique balance: it is a flowable liquid under mild warming yet solidifies for stable long-term storage at 0–6 °C.

Physicochemical properties Melting point Physical state Handling characteristics

Synthetic Utility in High-Value Pharmaceutical Synthesis: Ivacaftor (VX-770) Intermediate

2-Nitrobenzoyl chloride serves as a commercially available starting material for the synthesis of ivacaftor (VX-770), an FDA-approved cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . A published six-step synthetic route beginning with 2-nitrobenzoyl chloride delivers ivacaftor with an overall yield of 39% . The ortho-nitro substitution pattern is essential to the subsequent Leimgruber–Batcho-type indole formation, a transformation that cannot be executed with the para- or meta-nitrobenzoyl chloride isomers due to regiochemical constraints imposed by the nitro group position.

Pharmaceutical intermediate Ivacaftor synthesis CFTR potentiator Process chemistry

Electrophilic Reactivity Profile: Ortho-Nitro Group Participation in Cyclization Reactions

2-Nitrobenzoyl chloride is employed as a privileged electrophilic building block in cyclization reactions with various nucleophiles to generate nitrogen-containing heterocycles . The ortho-nitro group can serve as an intramolecular nucleophilic assistant or participate in subsequent reduction/cyclization cascades. Comparative reactivity studies indicate that the ortho-nitrobenzoyl chloride scaffold provides distinct cyclization pathways relative to its para-substituted counterpart due to proximity-driven intramolecular interactions between the nitro group and the electrophilic carbonyl center [1].

Cyclization Electrophilic building block Heterocycle synthesis Nitroarene

Optimal Research and Industrial Application Scenarios for 2-Nitrobenzoyl Chloride (CAS 610-14-0)


Synthesis of CFTR Modulators and Indole-Containing Pharmaceuticals

2-Nitrobenzoyl chloride is the requisite starting material for the synthesis of ivacaftor (VX-770) and structurally related CFTR potentiators. A published six-step route from this ortho-nitrobenzoyl chloride delivers the target drug with a 39% overall yield [1]. The ortho-nitro substitution pattern is essential for the regioselective indole formation step; use of 3-nitrobenzoyl chloride or 4-nitrobenzoyl chloride would lead to different regioisomers or reaction failure. Research groups developing ivacaftor analogs or exploring indole-based CFTR modulators must procure the ortho-isomer specifically.

Agrochemical Intermediate Manufacturing Under Strict Thermal Safety Protocols

2-Nitrobenzoyl chloride is an industrially important intermediate for the production of modern pesticides, herbicides, and fungicides [1]. However, its documented thermal instability above 110 °C and history of violent decomposition during distillation necessitate procurement of high-purity material directly suitable for use without additional purification [2]. Agrochemical manufacturers should source 2-nitrobenzoyl chloride with certified purity (≥95%) and implement process safety measures that account for its condition-dependent decomposition kinetics, which cannot be reliably assessed by routine DSC calorimetry alone [3].

Reactions in Fluorinated Alcohol Solvent Systems Requiring Accelerated Acylation Kinetics

When conducting acylation reactions in aqueous 2,2,2-trifluoroethanol (TFE) or other fluorinated alcohol solvent mixtures, 2-nitrobenzoyl chloride exhibits an exceptional rate acceleration relative to the para-isomer, with k(ortho)/k(para) ratios ranging from ~14 to 2.2×10⁴ [1]. This solvent-dependent reactivity switch, attributed to intramolecular nucleophilic assistance from the ortho-nitro group, enables dramatically reduced reaction times and altered product selectivity profiles that are inaccessible with 4-nitrobenzoyl chloride. Researchers pursuing kinetic differentiation in fluoroalcohol media should specifically select the ortho-isomer.

Flow Chemistry and Automated Liquid Handling of Acyl Chlorides at Ambient Temperature

With a melting point of 17–20 °C, 2-nitrobenzoyl chloride exists as a liquid at or slightly above room temperature, making it uniquely suitable among the nitrobenzoyl chloride isomers for automated liquid handling systems and continuous flow reactors [1]. In contrast, 4-nitrobenzoyl chloride (m.p. 71–74 °C) is a crystalline solid requiring pre-heating or dissolution before dispensing, while 3-nitrobenzoyl chloride (m.p. 30–35 °C) is reported to be unstable at room temperature and requires refrigerated storage [2][3]. For high-throughput synthesis platforms or microfluidic acylation, 2-nitrobenzoyl chloride offers optimal physical compatibility.

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